azane;hexanedioic acid
Overview
Description
Azane: is the simplest hydronitrogen compound, consisting of only hydrogen and nitrogen atoms with all single bonds. The most well-known azane is ammonia, with the chemical formula ( \text{NH}_3 ). Hexanedioic acid 6\text{H}{10}\text{O}_4 ). It is a white crystalline powder and is the most important dicarboxylic acid from an industrial perspective .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanedioic acid is primarily produced by the oxidation of a mixture of cyclohexanone and cyclohexanol, known as KA oil (ketone-alcohol oil). Nitric acid is used as the oxidant in this multistep process. Initially, cyclohexanol is converted to cyclohexanone, releasing nitrous acid. The cyclohexanone is then nitrosated, setting the stage for the scission of the carbon-carbon bond .
Industrial Production Methods: Industrial production of hexanedioic acid involves the oxidation of cyclohexane to produce KA oil, which is then oxidized with nitric acid. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Hexanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other compounds.
Reduction: It can be reduced to form hexanediol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Alcohols and amines under acidic or basic conditions.
Major Products:
Oxidation: Produces smaller carboxylic acids.
Reduction: Produces hexanediol.
Substitution: Produces esters and amides.
Scientific Research Applications
Hexanedioic acid has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the production of nylon 66 polyamide.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polyurethanes, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of hexanedioic acid involves its ability to undergo various chemical reactions, leading to the formation of different compounds. In industrial applications, it reacts with 1,6-hexanediamine to form nylon 66 polyamide. The molecular targets and pathways involved include the formation of amide bonds and the polymerization process .
Comparison with Similar Compounds
Hexanedioic acid can be compared with other dicarboxylic acids such as:
Glutaric acid: Has one less carbon atom and different physical properties.
Pimelic acid: Has one more carbon atom and different solubility characteristics.
Uniqueness: Hexanedioic acid is unique due to its widespread industrial use and its role as a precursor for nylon 66 polyamide, making it a crucial compound in the production of synthetic fibers .
Properties
IUPAC Name |
azane;hexanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.H3N/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMLZHGSYTFBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3385-41-9 | |
Details | Compound: Hexanedioic acid, ammonium salt (1:2) | |
Record name | Hexanedioic acid, ammonium salt (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3385-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601020964 | |
Record name | Hexanedioic acid, ammonium salt (1:?) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19090-60-9 | |
Record name | Ammonium adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19090-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, ammonium salt (1:?) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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